3-[3-(Dimethylamino)propoxy]benzaldehyde CAS number 26815-13-4
3-[3-(Dimethylamino)propoxy]benzaldehyde CAS number 26815-13-4
This guide serves as a technical monograph for 3-[3-(Dimethylamino)propoxy]benzaldehyde (CAS 26815-13-4).[1] It is structured to provide actionable intelligence for medicinal chemists and process engineers, moving beyond basic data into synthesis optimization, reaction utility, and downstream applications.[1]
CAS Number: 26815-13-4 Role: Solubilizing Pharmacophore & Divergent Intermediate[1]
Executive Summary
In modern drug discovery, 3-[3-(Dimethylamino)propoxy]benzaldehyde functions as a critical "solubilizing linker."[1] Its structure combines a reactive electrophile (aldehyde) with a basic solubilizing tail (dimethylaminopropyl ether).[1] This dual functionality allows researchers to append a solubility-enhancing motif to lipophilic scaffolds via reductive amination or condensation reactions.[1] It is widely utilized in the synthesis of kinase inhibitors, GPCR ligands (specifically H3 antagonists), and CNS-active agents where the tertiary amine provides necessary pKa modulation for bioavailability.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3-[3-(Dimethylamino)propoxy]benzaldehyde |
| CAS Number | 26815-13-4 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Pale yellow to amber liquid (oily) |
| Solubility | Soluble in DCM, MeOH, DMSO; Acid-soluble in water (protonation) |
| pKa (Calc) | ~9.2 (Tertiary amine), ~14 (Aldehyde C-H) |
| LogP | ~1.8 (Lipophilic neutral form) |
| Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
Synthetic Utility & Mechanism
The synthesis of CAS 26815-13-4 relies on a Williamson Ether Synthesis , coupling a phenol with an alkyl halide.[1] The choice of base and solvent is critical to minimize side reactions (such as Cannizzaro disproportionation of the aldehyde) and ensure complete conversion.[1]
Core Synthesis Workflow
The following diagram illustrates the optimized synthetic route and the critical decision points for process control.
Figure 1: Optimized Williamson Ether Synthesis pathway. The reaction utilizes a weak inorganic base to selectively deprotonate the phenol without affecting the aldehyde.
Experimental Protocol: Synthesis of CAS 26815-13-4
Objective: Preparation of 10g scale batch.
Reagents:
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3-Hydroxybenzaldehyde (1.0 eq)[1]
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3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq)[1]
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Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
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Sodium Iodide (NaI, 0.1 eq - Catalyst)
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Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux)[1]
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde in DMF (10 volumes). Add K₂CO₃.
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Expert Insight: Stir at room temperature for 30 minutes. This "activation period" allows the formation of the phenoxide anion, visible as a color shift (often yellowing), ensuring the nucleophile is ready before the alkyl halide is introduced.
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Addition: Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride and the catalytic NaI.
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Mechanistic Note: NaI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.[1]
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Reaction: Heat the mixture to 80°C (if DMF) or Reflux (if Acetone). Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]
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Endpoint: Disappearance of the phenol starting material.[1]
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Workup: Cool to room temperature. Pour the mixture into ice-cold water (excess).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Validation: Purity is confirmed by ¹H NMR.[1] Look for the disappearance of the phenolic -OH (singlet, >9 ppm) and the appearance of the propyl linker signals.
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Downstream Applications: The "Reaction Tree"
Once synthesized, CAS 26815-13-4 acts as a divergent intermediate.[1] The aldehyde group is the "warhead" for further chemical elaboration, while the dimethylamino tail remains a passive solubility booster.[1]
Figure 2: Divergent synthetic pathways.[1] The aldehyde functionality allows for rapid library generation via reductive amination or condensation.
Protocol: Reductive Amination (General Procedure)
This is the most common application, linking the scaffold to another amine.[1]
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Imine Formation: Dissolve CAS 26815-13-4 (1 eq) and the target amine (1.1 eq) in DCE (Dichloroethane) or MeOH.[1] Add a catalytic amount of Acetic Acid.[1] Stir for 1-2 hours.
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Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at room temperature overnight.
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Why STAB? It is milder than NaBH₄ and selectively reduces the imine without reducing the aldehyde (if any remains), preventing side-product formation [1].[1]
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Quench: Quench with saturated NaHCO₃. Extract with DCM.[3]
Quality Control & Analytics
To ensure the integrity of this intermediate in drug development, the following analytical markers are standard:
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¹H NMR (DMSO-d₆):
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HPLC Purity:
Safety & Handling
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Corrosivity: The compound is an irritant.[1] The alkyl halide precursor is a vesicant (blistering agent).[1] Handle in a fume hood.
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Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[1]
References
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
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PubChem. "Compound Summary: 3-[3-(Dimethylamino)propoxy]benzaldehyde."[1] National Library of Medicine.[1] Link
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Thermo Scientific Chemicals. "Safety Data Sheet: 3-[3-(Dimethylamino)propoxy]benzaldehyde." Link[1]
